Gitoformatum

Description

Classification within Cardiac Glycosides

Cardiac glycosides are fundamentally characterized by a steroid nucleus connected to a lactone ring at the C-17 position and sugar moieties at the C-3 position. encyclopedia.pubnuph.edu.ua The classification of these compounds into major subclasses depends on the structure of this lactone ring.

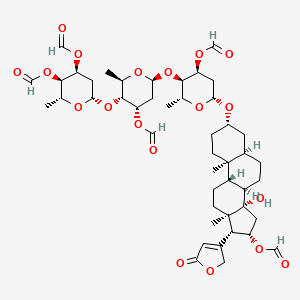

Gitoformate is a semi-synthetic derivative of Gitoxin (B194528). medkoo.comwikipedia.org Gitoxin is a naturally occurring cardiac glycoside that can be extracted from the woolly foxglove plant, Digitalis lanata. medkoo.comwikipedia.org The chemical transformation from the natural precursor to Gitoformate involves the formylation of five of the six free hydroxyl groups present on the Gitoxin molecule. medkoo.comwikipedia.org This structural modification—specifically creating pentaformylgitoxin—alters the pharmacokinetic properties of the parent compound. wikipedia.orgnih.gov The creation of such derivatives, like the related semi-synthetic compound 16-epi-gitoxin, represents a line of research aimed at refining the therapeutic profile of naturally occurring glycosides. nih.gov

The broad class of cardiac glycosides is divided into two primary subclasses based on the type of lactone ring attached to the steroid core: cardenolides and bufadienolides. encyclopedia.pubnih.gov

Cardenolides , such as Digoxin (B3395198) and Digitoxin (B75463), feature a five-membered unsaturated butyrolactone ring. encyclopedia.pub

Bufadienolides possess a six-membered doubly unsaturated pyranone ring and were first isolated from toad venom. researchgate.netwikipedia.org

Gitoformate is structurally associated with the cardenolide subclass. medkoo.com This is because its parent compound, Gitoxin, has an aglycone (the non-sugar portion) called Gitoxigenin, which is of the cardenolide type. medkoo.comwikipedia.org Therefore, Gitoformate retains this fundamental cardenolide structure.

Table 1: Chemical and Classification Data for Gitoformate

| Identifier | Data |

| Chemical Name | [3-[5-(4,5-diformyloxy-6-methyloxan-2-yl)oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl]formate wikipedia.org |

| Synonyms | Pentaformylgitoxin, Dynocard wikipedia.orgnih.gov |

| Molecular Formula | C₄₆H₆₄O₁₉ medkoo.comwikipedia.org |

| Molecular Weight | 921.00 g/mol medkoo.comnih.gov |

| Parent Compound | Gitoxin medkoo.comwikipedia.org |

| Glycoside Class | Cardiac Glycoside medkoo.comwikipedia.org |

| Subclass | Cardenolide medkoo.comwikipedia.org |

| ATC Code | C01AA09 (Digitalis glycosides) nih.govkegg.jp |

Historical Trajectories in Cardiac Glycoside Research

The study of Gitoformate is a continuation of centuries of research into cardiac-active compounds. The use of plants containing these glycosides dates back to ancient civilizations, who used preparations from plants like the sea onion (Urginea maritima) to treat conditions analogous to heart failure, then known as dropsy. researchgate.netnumberanalytics.comnih.gov

The modern scientific era of cardiac glycosides began in the 18th century with the work of English physician William Withering. In 1785, he published "An account of the Foxglove and some of its medical uses," which detailed the clinical effects of Digitalis purpurea extracts. nih.gov However, for a long time, the active principles remained unknown. mdpi.com The isolation and chemical characterization of individual glycosides occurred much later, with Digitoxin being isolated in 1875 and Digoxin in 1930. mdpi.com This shift from crude plant extracts to purified, single chemical entities allowed for more precise pharmacological studies. researchgate.netnih.gov

The isolation of pure cardiac glycosides was a critical step that enabled the investigation of their mechanism of action. researchgate.netnih.gov Early research focused on the physiological outcomes, namely the increased force of heart muscle contraction, known as a positive inotropic effect. mdpi.com

A landmark achievement in the field was the identification of the cellular receptor for these drugs. researchgate.netnih.gov It is now understood that cardiac glycosides exert their primary effect by inhibiting the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiac muscle cells. wikipedia.orgnih.govnih.gov This inhibition leads to a sequence of ionic shifts:

Inhibition of the Na+/K+-ATPase pump causes the intracellular concentration of sodium ions to increase. wikipedia.orgnuph.edu.ua

This rise in intracellular sodium alters the activity of the Na+-Ca2+ exchange system. nih.gov

The result is a net increase in the intracellular concentration of calcium ions, which enhances the contractility of the heart muscle. nuph.edu.uanih.gov

This detailed mechanistic understanding, evolving from macroscopic observations to molecular-level interactions, forms the scientific foundation for the study and development of all cardiac glycosides, including semi-synthetic derivatives like Gitoformate.

Properties

IUPAC Name |

[3-[5-(4,5-diformyloxy-6-methyloxan-2-yl)oxy-4-formyloxy-6-methyloxan-2-yl]oxy-6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] formate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64O19/c1-24-41(59-23-51)32(55-19-47)14-38(60-24)64-43-26(3)62-39(16-34(43)57-21-49)65-42-25(2)61-37(15-33(42)56-20-48)63-29-8-10-44(4)28(13-29)6-7-31-30(44)9-11-45(5)40(27-12-36(52)54-18-27)35(58-22-50)17-46(31,45)53/h12,19-26,28-35,37-43,53H,6-11,13-18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHWKQEPDYUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC=O)OC3C(OC(CC3OC=O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)OC=O)OC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-39-3 |

Source

|

| Record name | (3β,5β,16β)-3-[(O-2,6-Dideoxy-3,4-di-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-formyl-β-D-ribo-hexopyranosyl)oxy]-16-(formyloxy)-14-hydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic and Structural Elucidation Research

Methodologies for Chemical Synthesis of Gitoformate and its Analogues

The synthesis of cardiac glycosides like Gitoformate and its analogues often involves multi-step procedures, frequently utilizing naturally occurring cardiac glycosides or their aglycones as starting materials. Gitoformate is a semi-synthetic derivative of gitoxin (B194528). wikipedia.org The synthesis of cardiac glycoside derivatives can involve modifications to the sugar moiety, the glycoside linker, the stereochemistry, and the lactone ring. aacrjournals.org

One approach to synthesizing cardiac glycoside analogues involves utilizing k-strophanthidin as an initial building block in a multi-step synthetic route. aacrjournals.orgnih.gov This allows for systematic structural design and modification. For instance, lactone ring modifications can be performed via reactions such as aldol (B89426) condensation. nih.gov Coupling with protected sugar moieties, followed by reduction and dihydroxylation reactions, can yield various derivatives. nih.gov

Another strategy involves replacing the labile trisaccharide chain with a stable carbohydrate surrogate, such as sulfur-linked ethylene (B1197577) glycol moieties of varying lengths. researchgate.net These linkers can also serve as handles for synthesizing bivalent steroids. researchgate.net

While specific detailed synthetic protocols for Gitoformate itself were not extensively found in the search results, the literature on cardiac glycoside synthesis in general provides insights into the methodologies likely employed for creating formylated derivatives like Gitoformate from its parent compound, gitoxin. This typically involves selective formylation reactions of the hydroxyl groups. The synthesis of cardiac glycoside mimics with modified sugar portions or linkers demonstrates the chemical strategies used to create analogues with potentially altered properties. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Detailed structural elucidation of Gitoformate and its analogues relies heavily on advanced spectroscopic and chromatographic techniques.

Application in Confirming Molecular Architecture

Spectroscopic methods are crucial for confirming the molecular architecture of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is routinely used to determine the arrangement of atoms and functional groups within the molecule. researchgate.netresearchgate.net Mass spectrometry (MS), particularly techniques like liquid chromatography-electrospray-mass spectrometry (LC-ES-MS), provides information about the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural fragments. researchgate.netebi.ac.uk UV-Vis spectroscopy can be used to monitor compounds with chromophores, such as the butenolide ring present in the cardiac glycoside aglycone. researchgate.netebi.ac.uk

For cardiac glycosides, the steroid core structure and the attached sugar moieties give rise to characteristic signals in NMR spectra. Analysis of chemical shifts and coupling constants in ¹H NMR helps in assigning protons to specific positions and understanding their local environment. ¹³C NMR provides information about the carbon skeleton. Mass spectrometry confirms the intact molecular mass and can reveal structural details through the analysis of fragment ions produced during ionization. researchgate.netresearchgate.net

Identification of Stereochemical Configurations

Determining the stereochemical configuration is critical for complex molecules like Gitoformate, which has multiple chiral centers. The stereochemistry of the steroid core in cardiac glycosides, such as the cis/trans ring fusions (A/B cis, B/C trans, C/D cis in digitoxigenin), is a key structural feature. uconn.educore.ac.uk The sugar moieties also possess defined stereochemistry.

Spectroscopic methods, in conjunction with computational analysis, are employed to assign relative and absolute stereochemistry. Circular Dichroism (CD) spectroscopy, particularly when supported by quantum chemistry calculations, is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov While direct application to Gitoformate was not found, this method is applicable to chiral compounds including those with complex ring systems and multiple stereocenters. Analysis of CD spectra, utilizing traditional rules and computational modeling, helps in correlating spectral features with specific stereochemical arrangements. nih.gov

NMR spectroscopy can also provide insights into relative stereochemistry through coupling constants and NOESY experiments, which indicate spatial proximity between nuclei. researchgate.net The detailed analysis of these spectroscopic data allows for the confirmation of the three-dimensional structure, including the orientation of substituents at chiral centers.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the purification of synthesized compounds and the analysis of their purity. ebi.ac.uksielc.com Different stationary and mobile phases can be used to achieve separation based on polarity and other molecular properties. ebi.ac.uksielc.com HPLC methods have been developed for the analysis of cardiac glycosides and their metabolites. ebi.ac.uk LC-MS methods combine the separation power of liquid chromatography with the identification capabilities of mass spectrometry, providing a robust tool for analyzing complex reaction mixtures and confirming the identity and purity of the final product. ebi.ac.uk

Data Tables

Table 1: Representative Spectroscopic Data for a Cardiac Glycoside Derivative

| Technique | Data Type | Purpose | Example Data (Illustrative) |

| ¹H NMR | Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz) | Proton environment, connectivity, relative stereochemistry | δ 0.85 (s, 3H, H-18), 5.80 (d, J=2 Hz, 1H, H-22) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbon skeleton, functional groups | δ 175.5 (C-23), 22.1 (C-18) |

| Mass Spectrometry | Molecular Ion ([M+H]⁺ or [M+Na]⁺), Fragmentation Ions | Molecular weight confirmation, structural fragments | [M+Na]⁺ m/z 943.5 |

| UV-Vis Spectroscopy | λmax (nm), Absorbance | Presence of chromophores (e.g., butenolide) | λmax 217 nm |

Table 2: Representative Chromatographic Data for a Cardiac Glycoside Derivative

| Technique | Stationary Phase | Mobile Phase System | Detection Method | Retention Time (tR) | Purpose |

| HPLC | C18 (Octadecyl) | Acetonitrile (B52724)/Water | UV (e.g., 220 nm) | e.g., 15.2 min | Purity analysis, separation |

Detailed Research Findings

Research findings in the synthesis of cardiac glycoside analogues demonstrate the ability to chemically synthesize derivatives and define structure-activity relationships (SARs) by tuning key structural moieties. nih.gov Studies have shown that modifying the sugar moiety, glycoside linker, stereochemistry, and lactone ring can influence the biological activity of cardiac glycosides. aacrjournals.org For example, replacing the labile trisaccharide with stable linkers has been explored to create compounds with cytotoxic effects. researchgate.net Spectroscopic characterization using NMR and MS is consistently reported to confirm the structure of synthesized cardiac glycoside derivatives. researchgate.netresearchgate.net Chromatographic methods like HPLC are essential for the purification and analysis of these complex molecules. ebi.ac.uksielc.com LC-MS procedures allow for accurate determination of cardiac glycosides. ebi.ac.uk

Molecular and Cellular Mechanisms of Action

Primary Interaction with Sodium-Potassium Adenosine (B11128) Triphosphatase (Na+/K+-ATPase)

Cardiac glycosides, including gitoformate, exert their main pharmacological effects by interacting with and inhibiting the Na+/K+-ATPase. core.ac.ukresearchgate.netnih.gov This interaction is concentration-dependent. nih.gov

Cardiac glycosides bind to the extracellular part of the Na+/K+-ATPase, specifically when the enzyme is in a phosphorylated state and bound to potassium, a necessary step for potassium translocation into the cell. wikipedia.org This binding event inhibits the dephosphorylation of the alpha subunit, a crucial step in the pump's cycle. wikipedia.org

The Na+/K+-ATPase is a multi-subunit enzyme, minimally consisting of an alpha and a beta subunit, with some tissues also having a gamma subunit (phospholemman) that regulates activity. nih.govfrontiersin.orgmdpi.comnih.gov The alpha subunit is the catalytic core and contains the binding sites for sodium, potassium, ATP, and cardiac glycosides. nih.govmdpi.com

Studies on Na+/K+-ATPase have suggested the existence of allosteric binding sites in addition to the primary ion transport sites. nih.gov Allosteric modulation involves the binding of a molecule to a site distinct from the orthosteric site (where the primary ligand binds), inducing a conformational change that affects the protein's activity. numberanalytics.comelifesciences.org In the case of Na+/K+-ATPase, extracellular sodium ions can act as allosteric modulators, stimulating ion pumping by binding to a site separate from the transport sites. nih.gov This allosteric site may be located within a cleft between the alpha and beta subunits. nih.gov ATP also acts allosterically to accelerate the E2 to E1 conformational transition of the unphosphorylated enzyme, a rate-limiting step in the pump's cycle. nih.gov

While specific detailed research findings on the molecular binding sites and allosteric modulation of Gitoformate on Na+/K+-ATPase were not extensively detailed in the search results, the general mechanisms for cardiac glycosides, as described above, are applicable due to gitoformate belonging to this class of compounds. wikipedia.orgwikidoc.orgcore.ac.ukresearchgate.netnih.gov

The sensitivity of Na+/K+-ATPase to cardiac glycosides can vary significantly between species. ebi.ac.ukthegoodscentscompany.comtheinterstellarplan.comjustia.com This species-specific sensitivity has a cellular basis and is correlated with the concentrations of cardiac glycosides required to inhibit the enzyme from isolated heart muscles. ebi.ac.uk Cultured cells from various mammalian species serve as valuable models for investigating these differences in sensitivity. ebi.ac.uk For example, the Na+/K+-ATPase from cells of resistant species requires much higher concentrations of ouabain (B1677812) and digitoxin (B75463) for inhibition compared to the enzyme from human cells. ebi.ac.uk This variation in sensitivity among species is an important consideration in the study of cardiac glycosides.

Here is a table illustrating potential species-specific sensitivity differences based on general cardiac glycoside research:

| Species | Na+/K+-ATPase Sensitivity to Cardiac Glycosides (Relative) |

| Human | High ebi.ac.uk |

| Rodents (e.g., Rat, Mouse) | Lower (often used as resistant models) ebi.ac.uk |

| Guinea Pig | High sensitivity to some glycosides like gitaloxin (B1245854) ebi.ac.uk |

Note: This table is illustrative based on general cardiac glycoside properties and highlights the concept of species-specific sensitivity, drawing from findings on compounds like ouabain, digitoxin, and gitaloxin which are structurally related or share mechanisms with gitoformate. ebi.ac.ukthegoodscentscompany.comtheinterstellarplan.comjustia.com

Modulation of Intracellular Ion Homeostasis (Na+, K+, Ca2+)

Inhibition of the Na+/K+-ATPase by gitoformate disrupts the normal balance of intracellular ions, particularly sodium, potassium, and calcium. core.ac.ukresearchgate.netcvphysiology.comwikipedia.orgnih.gov

When the Na+/K+-ATPase is inhibited, the active extrusion of sodium ions from the cell is reduced. cvphysiology.comwikipedia.org This leads to an increase in intracellular sodium concentration ([Na+]i). core.ac.ukresearchgate.netcvphysiology.comwikipedia.orgnih.gov Consequently, the intracellular potassium concentration ([K+]i) tends to decrease due to reduced uptake. cvphysiology.comnih.gov

The altered sodium gradient across the cell membrane has a significant impact on secondary transporters, particularly the sodium-calcium exchanger (NCX). frontiersin.orgnih.govnih.gov The NCX typically extrudes intracellular calcium in exchange for extracellular sodium, driven by the steep sodium gradient maintained by the Na+/K+-ATPase. frontiersin.orgnih.gov As [Na+]i rises due to Na+/K+-ATPase inhibition, the driving force for calcium extrusion via the NCX is reduced, and the exchanger may even operate in reverse mode, leading to calcium influx. frontiersin.orgnih.gov This results in an increase in intracellular calcium concentration ([Ca2+]i). core.ac.ukresearchgate.netcvphysiology.comfrontiersin.orgnih.gov

This increase in [Ca2+]i is a key mechanism by which cardiac glycosides influence cardiac contractility. core.ac.ukresearchgate.netcvphysiology.comfrontiersin.orgnih.gov Elevated calcium levels enhance the interaction between actin and myosin filaments, leading to increased force of contraction. researchgate.netfrontiersin.org

Here is a summary of the impact on cytosolic ion concentrations:

| Ion | Effect of Na+/K+-ATPase Inhibition | Consequence |

| Sodium (Na+) | Increase in intracellular concentration core.ac.ukresearchgate.netcvphysiology.comwikipedia.orgnih.gov | Reduced driving force for NCX frontiersin.orgnih.govnih.gov |

| Potassium (K+) | Decrease in intracellular concentration cvphysiology.comnih.gov | Contributes to membrane depolarization cvphysiology.com |

| Calcium (Ca2+) | Increase in intracellular concentration core.ac.ukresearchgate.netcvphysiology.comfrontiersin.orgnih.gov | Enhanced myocardial contractility core.ac.ukresearchgate.netcvphysiology.comfrontiersin.org |

The activity of the cellular sodium pump (Na+/K+-ATPase) is subject to various regulatory mechanisms. Beyond the direct inhibition by cardiac glycosides, the pump's activity is influenced by intracellular ion concentrations themselves. core.ac.uk For instance, an increase in intracellular sodium ([Na+]i) and extracellular potassium ([K+]o) stimulates pump activity as a homeostatic response. core.ac.uk

The Na+/K+-ATPase also functions as a signal transducer, and its activity can be regulated by different hormones through the phosphorylation and dephosphorylation of phospholemman (FXYD1), a regulatory protein associated with the pump. nih.govmdpi.com Unphosphorylated phospholemman inhibits the pump, while phosphorylation increases its activity. nih.govmdpi.com Furthermore, transient elevations in cytoplasmic calcium have been shown to strongly regulate cardiac Na+/K+ pumps. elifesciences.org

The regulation of Na+/K+-ATPase activity is crucial for maintaining normal electrical activity, ion gradients, and cellular volume, particularly in excitable tissues like cardiac muscle. nih.gov The sodium gradient established by the pump is essential for driving various ion exchange and transport processes critical for cardiac function and ion homeostasis. nih.govfrontiersin.org

Engagement with Nuclear Receptor Superfamily

The search results did not provide specific information regarding the direct engagement of gitoformate with the nuclear receptor superfamily. While nuclear receptors are a class of proteins that sense various molecules and regulate gene expression, and their modulation can lead to various physiological effects, including toxicities wikipedia.orgmdpi.com, there is no evidence presented in the search results to indicate that gitoformate directly interacts with or modulates nuclear receptors. wikipedia.orgmdpi.comnih.govnih.govelifesciences.org The primary and well-established mechanism of action of gitoformate, as a cardiac glycoside, is the inhibition of the Na+/K+-ATPase. core.ac.ukresearchgate.netnih.gov

Characterization of Direct and Indirect Ligand Interactions

The primary and most well-established molecular target of cardiac glycosides, including Gitoformate, is the sodium-potassium pump (Na+/K+-ATPase), specifically the alpha subunit (ATP1A). This direct interaction involves the binding of Gitoformate to the enzyme, leading to the inhibition of its activity. The Na+/K+-ATPase is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump results in an increase in intracellular sodium concentration and a decrease in intracellular potassium concentration. This altered ion balance subsequently affects the activity of other ion transporters, such as the sodium-calcium exchanger (NCX), which extrudes calcium from the cell in exchange for sodium. The reduced efficiency of the NCX due to the elevated intracellular sodium leads to an accumulation of intracellular calcium ions.

Beyond the established interaction with Na+/K+-ATPase, research has explored other potential binding affinities. In silico studies have investigated the binding of Gitoformate to targets such as the SARS-CoV-2 spike glycoprotein, CD147, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChr). These studies, often conducted in the context of exploring potential antiviral activities, have indicated binding affinities to these proteins. For instance, Gitoformate showed notable binding affinities to different sites on the spike protein, CD147, and α7nAChr in computational models.

| Target Protein | Binding Site | Binding Affinity (kcal/mol) |

| SARS-CoV-2 Spike Glycoprotein | NTD-open site 10 | -8.514 |

| SARS-CoV-2 Spike Glycoprotein | site 10 | -8.514 |

| CD147 | site 21 | -7.669 |

| CD147 | site 10 | -7.88 |

| Alpha-7 Nicotinic Acetylcholine Receptor | site 19 | -7.992 |

Table 1: In Silico Binding Affinities of Gitoformate to Selected Proteins

Furthermore, cardiac glycosides, including Gitoformate, have been suggested to interact with nuclear receptors. These interactions can be direct or indirect and represent a potential avenue for modulating cellular processes beyond ion transport.

Implications for Transcriptional Regulation and Signaling Pathway Modulation

The interaction of Gitoformate with molecular targets has implications for both transcriptional regulation and the modulation of cellular signaling pathways. The binding of cardiac glycosides to nuclear receptors can influence processes regulated by these transcription factors, including aspects of hormonal management and the immune system. This suggests a potential for Gitoformate to indirectly affect gene expression through these interactions.

The primary mechanism involving Na+/K+-ATPase inhibition directly impacts cellular signaling cascades, particularly those related to calcium handling. The resulting increase in intracellular calcium is a key event in the excitation-contraction coupling process in cardiac muscle cells, contributing to the positive inotropic effect historically associated with cardiac glycosides. This modulation of intracellular calcium dynamics plays a significant role in regulating cardiac muscle contraction. Additionally, Gitoformate is listed in pathways related to cardiac muscle contraction and adrenergic signaling in cardiomyocytes, indicating its involvement in these crucial cellular signaling networks within the heart. Signaling pathways often involve a cascade of events, including phosphorylation and dephosphorylation, which alter protein activity and propagate the signal within the cell. The initial interaction of Gitoformate with its targets can initiate or modulate such cascades.

Investigation of Other Potential Molecular Targets and Associated Pathways

Research continues to explore the full spectrum of molecular targets and associated pathways influenced by Gitoformate.

Exploration of Novel Binding Affinities beyond Established Receptors

As highlighted by in silico studies, Gitoformate has shown potential binding affinities to proteins other than the classical Na+/K+-ATPase. The exploration of novel binding affinities beyond established receptors like Na+/K+-ATPase and nuclear receptors is an ongoing area of investigation. The in silico data suggesting binding to proteins such as the SARS-CoV-2 spike glycoprotein, CD147, and α7nAChr indicates the possibility of Gitoformate interacting with a broader range of cellular components. These findings, while requiring further experimental validation, open up potential avenues for understanding additional cellular effects and potential therapeutic applications beyond its traditional use as a cardiac glycoside.

Delineation of Downstream Cellular Signaling Cascades

The binding of Gitoformate to its targets initiates downstream cellular signaling cascades. The well-understood consequence of Na+/K+-ATPase inhibition is the disruption of ion homeostasis, leading to increased intracellular calcium. This calcium signal then propagates through various pathways, ultimately affecting cellular functions. In cardiac myocytes, this involves the machinery of excitation-contraction coupling, where elevated calcium levels trigger the interaction of contractile proteins, resulting in muscle contraction. Gitoformate's listing in KEGG pathways such as "Cardiac muscle contraction" and "Adrenergic signaling in cardiomyocytes" underscores its influence on these critical downstream processes. Delineating the precise sequence of molecular events and the full array of proteins involved

Structure Activity Relationship Sar Studies

Identification of Critical Structural Determinants for Biological Efficacy

The biological activity of gitoformate is not solely dependent on the parent molecule but is intricately linked to its metabolic transformation and the inherent properties of its constituent parts. The specific arrangement and chemical nature of the formyl groups, the aglycone core, and the sugar residues are all critical determinants of its interaction with the Na+/K+-ATPase enzyme.

Functional Significance of Formyl Groups in the Glycosidic Chain

Gitoformate, also known as pentaformylgitoxin, is characterized by the presence of formyl groups on its sugar residues. However, research indicates that these formyl groups on the glycosidic chain are rapidly cleaved in the body. This deformylation process is significant as it converts gitoformate into its active metabolite, 16-formylgitoxin (also known as gitaloxin). nih.gov This metabolic conversion suggests that the formyl groups attached to the sugar moieties primarily serve to modify the pharmacokinetic properties of the drug, potentially influencing its absorption and distribution. The primary biological activity is therefore attributable to gitaloxin (B1245854), where the crucial functional group is the formyl residue located at the C-16 position of the aglycone, not the transient formyl groups on the sugar chain. nih.gov

Role of the Aglycone and Sugar Moieties in Receptor Recognition

The interaction of cardiac glycosides with their receptor, the Na+/K+-ATPase, is a complex process where both the aglycone (the steroid core) and the attached sugar moieties play distinct and crucial roles.

Aglycone: The steroid nucleus is the fundamental scaffold that binds to the enzyme. Its stereochemistry, including the specific cis-trans-cis fusion of the A/B, B/C, and C/D rings, and the presence of a lactone ring at the C-17 position, are essential for inhibitory activity. In the case of gitoformate's active metabolite, gitaloxin, the key distinguishing feature on the aglycone is the 16-formyl group, which modulates its binding affinity and efficacy.

Rational Design Strategies for Optimizing Therapeutic Indices

Improving the therapeutic window of cardiac glycosides involves enhancing their selectivity for specific isoforms of the Na+/K+-ATPase, thereby maximizing desired effects while minimizing toxicity.

Targeted Chemical Modifications to Enhance Selectivity and Potency

Rational drug design for cardiac glycosides often focuses on targeted chemical modifications to exploit subtle structural differences between Na+/K+-ATPase isoforms. A key strategy involves altering the sugar chain, which has been shown to be a primary determinant of isoform selectivity. For example, studies on digoxin (B3395198), a related cardiac glycoside, have shown that the trisdigitoxose moiety is largely responsible for its partial selectivity for the α2 isoform of the enzyme. nih.gov

This has led to the prediction and subsequent confirmation that selective chemical modification of the terminal (third) digitoxose (B191001) residue can produce derivatives with significantly enhanced selectivity for the α2 over the α1 isoform. nih.gov Strategies such as periodate (B1199274) oxidation followed by reductive amination to create perhydro-1,4-oxazepine derivatives have successfully yielded compounds with improved α2-selectivity. nih.gov This principle of modifying the terminal sugar to fine-tune receptor isoform preference represents a powerful and rational approach that could be applied to other cardiac glycosides like gitoformate to optimize their therapeutic indices.

Comparative SAR Analysis Across Diverse Cardiac Glycoside Classes

The biological and therapeutic profiles of cardiac glycosides are highly dependent on their specific molecular structures. Comparing gitoformate (via its active metabolite gitaloxin) with other well-known cardiac glycosides highlights how minor structural variations can lead to significant differences in receptor affinity and isoform selectivity.

Cardiac glycosides such as digoxin, digitoxin (B75463), and ouabain (B1677812) exhibit distinct affinities for the three main isoforms of Na+/K+-ATPase (α1, α2, and α3), and these affinities can be further influenced by physiological conditions like the presence of potassium ions. nih.gov For instance, in the absence of K+, methyldigoxin shows a higher affinity for α1, while ouabain has a higher affinity for α2. nih.gov In the presence of K+, digoxin demonstrates higher affinity for the α2 and α3 isoforms compared to α1. nih.gov

These differences arise from specific structural features:

Digoxin vs. Digitoxin: These compounds differ only by a hydroxyl group at the C-12 position of the aglycone in digoxin, which is absent in digitoxin. This single change contributes to their differing affinities and pharmacokinetic profiles.

Ouabain: Ouabain has a more heavily hydroxylated steroid nucleus and a rhamnose sugar, distinguishing it from the digitoxose-containing digitalis glycosides.

Gitaloxin (active metabolite of Gitoformate): The defining feature of gitaloxin is the formyl group at C-16. This substitution, in place of the C-12 hydroxyl of digoxin or the simple hydrogen of digitoxin, creates a unique steric and electronic profile at the binding site, which in turn dictates its specific interaction and affinity profile with Na+/K+-ATPase isoforms. While direct comparative binding data for gitaloxin is sparse in the provided context, its unique C-16 substitution logically places it in a distinct position within the SAR landscape of cardiac glycosides.

The table below summarizes key structural differences among several cardiac glycosides, providing a basis for understanding their varied biological activities.

| Compound | Key Aglycone Feature | Sugar Moiety | Known Isoform Selectivity (Example) nih.gov |

| Digoxin | -OH at C-12 | Tris-digitoxose | α2=α3 > α1 (in presence of K+) |

| Digitoxin | H at C-12 | Tris-digitoxose | No significant isoform specificity without K+ |

| Gitaloxin | -CHO at C-16 | Tris-digitoxose | N/A |

| Ouabain | Multiple -OH groups | Rhamnose | α1=α3 > α2 (without K+) |

| Methyldigoxin | -OH at C-12, methylated sugar | Methylated Tris-digitoxose | α1 > α3 > α2 (without K+) |

This comparative analysis underscores that even subtle modifications to the aglycone or the sugar chain can significantly alter the pharmacological properties of cardiac glycosides, a principle central to the SAR of gitoformate.

Preclinical Pharmacological Investigations

In Vitro Experimental Models for Functional Assessment

Cell-Based Assays for Specific Target Engagement (e.g., Na+/K+-ATPase Inhibition in Cultured Cells)

The principal molecular target of gitoformate is the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. Inhibition of this pump in cardiac cells leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in a positive inotropic effect (increased contractility). nih.gov

In vitro assays using cultured cells are fundamental in determining the specific engagement of gitoformate with its target. A common method involves measuring the uptake of rubidium-86 (⁸⁶Rb), a potassium analog, into cells. A reduction in ⁸⁶Rb uptake in the presence of gitoformate indicates inhibition of the Na+/K+-ATPase pump. Such assays can determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC₅₀). For instance, studies on other cardiac glycosides like ouabain (B1677812) have demonstrated concentration-dependent inhibition of ⁸⁶Rb uptake in various cell lines. nih.gov While specific IC₅₀ values for gitoformate are not widely published, it is expected to exhibit a high affinity for the Na+/K+-ATPase, similar to other cardiac glycosides. nih.gov

Another method to assess target engagement is by measuring the enzymatic activity of Na+/K+-ATPase directly from cell membrane preparations. This can be done by quantifying the release of inorganic phosphate (B84403) from ATP. nih.gov The inhibitory effect of various compounds on this enzymatic activity can be precisely measured and compared.

The table below illustrates the expected outcomes from cell-based assays designed to measure Na+/K+-ATPase inhibition by gitoformate.

| Assay Type | Principle | Expected Outcome with Gitoformate | Parameter Measured |

| ⁸⁶Rb Uptake Assay | Measures the uptake of radioactive rubidium (a potassium analog) by cells, which is dependent on Na+/K+-ATPase activity. | Decreased uptake of ⁸⁶Rb in a concentration-dependent manner. | IC₅₀ (Half-maximal Inhibitory Concentration) |

| ATPase Activity Assay | Measures the enzymatic hydrolysis of ATP by isolated cell membranes, quantifying the release of inorganic phosphate. | Decreased release of inorganic phosphate in a concentration-dependent manner. | IC₅₀ (Half-maximal Inhibitory Concentration) |

| Intracellular Na⁺ Measurement | Utilizes sodium-sensitive fluorescent dyes to measure changes in intracellular sodium concentration. | Increased intracellular sodium concentration. | Fold change in fluorescence |

Isolated Organ Preparations for Inotropic Potency Evaluation

To evaluate the functional consequence of Na+/K+-ATPase inhibition on cardiac tissue, isolated organ preparations are employed. The Langendorff-perfused heart and isolated atrial or papillary muscle preparations from species such as guinea pigs are standard models. nih.govumich.edu These preparations allow for the direct measurement of contractile force (inotropism), heart rate (chronotropism), and other cardiac parameters in a controlled ex vivo environment.

The following table outlines the typical experimental setup and the expected findings for gitoformate in isolated organ preparations.

| Preparation | Species | Parameter Measured | Expected Effect of Gitoformate |

| Isolated Papillary Muscle | Guinea Pig, Rabbit | Isometric contraction force | Concentration-dependent increase in force |

| Isolated Left Atrium | Guinea Pig | Force and rate of contraction | Positive inotropic and negative chronotropic effects |

| Langendorff-Perfused Heart | Rat, Rabbit | Left ventricular developed pressure (LVDP), dP/dt_max | Increase in LVDP and dP/dt_max |

Cellular Models for Disease-Specific Pathways (e.g., Renal Physiology, Cancer Cell Biology)

The inhibitory action of cardiac glycosides on Na+/K+-ATPase is not limited to cardiac tissue and has implications for other cell types, including those involved in renal physiology and cancer.

Cancer Cell Biology: There is growing interest in the anti-cancer properties of cardiac glycosides. Inhibition of Na+/K+-ATPase can disrupt ion homeostasis in cancer cells, leading to various downstream effects, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. youtube.com Studies have been conducted on various cancer cell lines, including renal cell carcinoma lines like A-498 and Caki-1, to assess the cytotoxic effects of different compounds. frontiersin.orgnih.gov While specific data for gitoformate is scarce, it is plausible that it would exhibit anti-proliferative and cytotoxic effects in these cell lines, similar to other cardiac glycosides.

The table below summarizes the cellular models and expected outcomes for gitoformate in these disease-specific pathways.

| Area of Study | Cell Line Examples | Experimental Assay | Expected Outcome with Gitoformate |

| Renal Physiology | HEK-293, HK-2 | Cell viability assays, ion transport studies | Alterations in cell function and viability |

| Cancer Cell Biology | A-498 (Renal), Caki-1 (Renal) | MTT assay, cell cycle analysis, apoptosis assays | Decreased cell viability, cell cycle arrest, induction of apoptosis |

In Vivo Animal Models for Systemic Efficacy and Pharmacodynamics

Application of Rodent and Non-Rodent Models in Preclinical Drug Development

Preclinical in vivo studies are essential to understand the systemic effects, efficacy, and pharmacokinetic profile of a drug candidate. Both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) models are utilized. mdpi.com For cardiac drugs, dogs are often a preferred non-rodent species due to their cardiovascular physiology being more comparable to humans.

In these animal models, the pharmacodynamic effects of gitoformate, such as changes in cardiac contractility, heart rate, and blood pressure, can be monitored following administration. While specific preclinical toxicology and efficacy studies on gitoformate are not extensively documented in publicly available literature, the general procedures for such evaluations are standardized.

The table below indicates the types of animal models used and the parameters typically assessed.

| Animal Model | Purpose | Key Parameters Measured |

| Rat | Initial pharmacokinetic and pharmacodynamic screening | Plasma drug concentration over time, heart rate, blood pressure |

| Dog | Cardiovascular safety and efficacy, closer to human physiology | Electrocardiogram (ECG), cardiac output, blood pressure, heart rate |

Measurement of Pharmacodynamic Biomarkers in Preclinical Species

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. mdpi.com In the context of cardiac glycosides like gitoformate, these biomarkers can provide evidence of target engagement and downstream physiological changes.

In preclinical animal studies, several PD biomarkers can be monitored. These can range from direct measures of cardiac function to biochemical markers. For instance, changes in ECG parameters can indicate an effect on cardiac electrophysiology. Blood levels of certain ions or other molecules may also serve as biomarkers. The goal is to identify sensitive and reliable markers that can be used to assess the drug's activity and guide dose selection for further studies. fda.gov

The following table lists potential pharmacodynamic biomarkers that could be measured in preclinical studies of gitoformate.

| Biomarker Category | Specific Biomarker | Method of Measurement | Relevance to Gitoformate's Action |

| Hemodynamic | Cardiac Output | Thermodilution, Fick principle | Assesses overall cardiac performance |

| Blood Pressure | Arterial catheterization | Monitors systemic vascular effects | |

| Electrophysiological | ECG intervals (e.g., PR, QT) | Electrocardiography | Indicates effects on cardiac conduction |

| Biochemical | Plasma ion concentrations (Na⁺, K⁺, Ca²⁺) | Blood chemistry analysis | Reflects systemic impact on ion homeostasis |

| Neurohormones (e.g., norepinephrine) | Immunoassays | Assesses effects on the sympathetic nervous system |

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

The preclinical assessment of a drug candidate's ADME properties is fundamental to understanding its behavior in a biological system. For gitoformate, a non-renal-dependent cardiac glycoside, oral absorption characteristics have been evaluated. nih.gov While specific animal model data is not detailed in the available literature, human studies provide insight into its pharmacokinetic profile, which is often used to inform and compare with preclinical findings.

These findings are critical for designing preclinical toxicology and efficacy studies, as they highlight the importance of controlling feeding schedules in animal models to ensure consistent exposure. Standard preclinical ADME studies in animal models, such as those offered by specialized research services, would typically involve characterization in species like rodents and non-rodents to determine species-specific differences in metabolism and excretion pathways. pharmaron.com

Table 1: Human Pharmacokinetic Parameters of Gitoformate

| Parameter | Fasting State | Post-Meal (High Protein) |

|---|---|---|

| Absorption Half-life (t1/2a) | 0.36 ± 0.43 h | 1.12 ± 1.12 h |

| Time to Max. Concentration (tmax) | 1.4 ± 1.2 h | 4.8 ± 1.8 h |

| Bioavailability (AUC) Reduction | N/A | ~25% |

Data sourced from a study on human subjects. nih.gov

Correlation between Preclinical PK/PD Profiles and Molecular Target Interactions

The pharmacodynamic effects of gitoformate are intrinsically linked to its interaction with its molecular target, the Na+/K+-ATPase enzyme. kegg.jp Mechanistic PK/PD models are essential tools for predicting the time course of a drug's effect based on its concentration and the kinetics of its interaction with the target. nih.govnih.gov

In contrast to simpler models that assume a rapid equilibrium between the drug and its target, advanced PK/PD models integrate the specific kinetics of drug-target binding. nih.govnih.gov This approach provides a more accurate prediction of target engagement and subsequent pharmacological effects within the dynamic environment of a living organism. nih.gov For a drug like gitoformate, the PK profile—specifically the plasma concentration achieved and maintained over time—directly governs the degree and duration of Na+/K+-ATPase inhibition. nih.govnih.gov

These models can incorporate key biological factors such as the rate of target turnover, which, along with the target's vulnerability to inhibition, helps define the optimal PK profile needed to achieve the desired therapeutic outcome. nih.gov By using preclinical data on binding kinetics and cellular activity, these models guide compound selection and optimization in early-stage discovery and help predict effective dosing strategies for later clinical phases. nih.gov The ultimate goal is to establish a clear relationship between the drug's exposure (PK) and the resulting physiological response (PD), which for gitoformate relates to the consequences of Na+/K+-ATPase inhibition.

Investigational Therapeutic Areas in Preclinical Research

Models for Renal Function Research

Gitoformate is characterized as a non-renal-dependent cardiac glycoside, meaning its elimination does not primarily rely on the kidneys. nih.gov This characteristic is significant in the context of renal function research. In patients with impaired kidney function, drugs cleared by the kidneys can accumulate to toxic levels. Therefore, a compound with a non-renal route of elimination may present a different profile in this context.

Preclinical research in kidney disease utilizes various animal models to simulate human conditions like acute kidney injury (AKI) and chronic kidney disease (CKD). nih.gov These models are crucial for evaluating the potential effects of investigational drugs. ocrc.net Common models include:

Cisplatin-Induced AKI: This model mimics drug-induced toxicity that primarily affects the proximal tubular epithelial cells. nih.gov

Folic Acid (FA)-Induced Nephropathy: FA can crystallize in renal tubules, leading to acute tubular necrosis and inflammation, providing a model for studying certain forms of kidney injury. nih.gov

Ischemia-Reperfusion Injury: Techniques such as photothrombosis can create localized ischemic lesions to study the pathological processes of AKI resulting from reduced blood flow. nih.gov

While specific studies investigating gitoformate in these renal models are not prominent, its non-renal dependency makes it an interesting compound for theoretical consideration in scenarios involving compromised kidney function. nih.gov

Preclinical Models of Cardiac Function (e.g., Cardiac Insufficiency)

As a cardiac glycoside, gitoformate's primary therapeutic potential has been explored in the context of cardiac function. kegg.jp Preclinical research on cardiac insufficiency and heart failure employs a range of animal models to recapitulate the complex pathophysiology of these conditions. nih.govnih.gov These models are essential for evaluating the efficacy of new therapeutic agents.

Commonly used preclinical models for cardiac disease include:

Myocardial Infarction (MI) Models: Often created by ligating a coronary artery, such as the left anterior descending (LAD) artery, to induce an infarct and subsequent cardiac remodeling and systolic dysfunction. nih.govsyncrosome.com These post-infarction models are highly relevant as myocardial ischemia is a frequent cause of heart failure in humans. syncrosome.com

Tachyarrhythmia-Induced Heart Failure: Sustained rapid pacing can lead to dilated cardiomyopathy and a progressive decline in cardiac function, mimicking heart failure that develops from chronic arrhythmias. nih.gov

Hypertension-Driven Models: Salt-sensitive rat strains, for instance, can be used to model heart failure with preserved ejection fraction (HFpEF) that develops secondary to chronic hypertension. cordynamics.com

Oncology Research: Preclinical Investigation of Metastasis Prevention and Treatment via Na+/K+-ATPase Inhibition

A growing area of preclinical research involves repurposing drugs for oncology, and cardiac glycosides are being investigated for their anti-cancer properties. The mechanism of action is linked to the inhibition of the Na+/K+-ATPase, which is the molecular target of gitoformate. kegg.jpnih.gov Increased expression of ion channels and transporters, including the Na+/K+-ATPase, has been associated with tumor metastasis. nih.gov

Preclinical research suggests that inhibiting the Na+/K+-ATPase can have several anti-cancer effects:

Inhibition of Invasion and Metastasis: Studies have shown that blocking the Na+/K+-ATPase can reduce the invasive potential of cancer cells, such as glioma cells. nih.gov

Induction of Apoptosis: The disruption of ion homeostasis following Na+/K+-ATPase inhibition can trigger apoptotic cell death in cancer cells. nih.gov

Modulation of the Tumor Microenvironment: Inhibition of the Na+/K+-ATPase can alter the immunosuppressive tumor microenvironment. For example, it has been shown to suppress the expression of the immune checkpoint protein IDO1 by reducing STAT1 activation, potentially making cancer cells more susceptible to an immune attack. nih.gov

Gitoformate, as a potent inhibitor of the Na+/K+-ATPase, is a candidate for investigation within these preclinical oncology models to explore its potential for preventing metastasis and treating cancer. nih.govnih.gov

Antiviral Research: Exploration of Activity against Oncoviral and Viral Targets in Preclinical Settings

While direct preclinical investigations into the antiviral and oncoviral activity of Gitoformate are not extensively documented in publicly available research, its classification as a cardiac glycoside places it within a class of compounds that has garnered significant scientific interest for its potential therapeutic effects against various viral and oncoviral targets. nih.govbohrium.com The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an essential enzyme that maintains cellular ion homeostasis. nih.govyoutube.com Disruption of this pump's function can trigger a cascade of downstream cellular events that may interfere with viral replication and the proliferation of cancer cells. nih.gov

Research into the broader class of cardiac glycosides has revealed potential antiviral activities against both DNA and RNA viruses. nih.govnih.gov These compounds have been reported to be effective against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, human cytomegalovirus, herpes simplex virus, and coronaviruses. nih.govnih.gov The antiviral mechanisms of cardiac glycosides are multifaceted and can include the suppression of viral gene expression, inhibition of viral protein translation, and alteration of viral pre-mRNA splicing. nih.gov By targeting host cell proteins and pathways, cardiac glycosides may offer a broad-spectrum antiviral approach that could reduce the likelihood of viral resistance. nih.gov

In the context of oncoviruses, which are viruses that can cause cancer, the antiproliferative effects of cardiac glycosides are of particular interest. The Epstein-Barr virus (EBV) is an oncovirus linked to various cancers. bohrium.com While specific studies on Gitoformate's effect on EBV are not available, the metabolic alterations induced by EBV in host cells to support its replication and persistence present potential targets. bohrium.com For instance, EBV manipulates host cell metabolism to increase the availability of building blocks for DNA replication. bohrium.com The general ability of cardiac glycosides to induce apoptosis and inhibit cell proliferation in cancer cells suggests a potential, though unexplored, avenue for research into their effects on EBV-driven malignancies. nih.gov

The following table summarizes the reported antiviral activities of various cardiac glycosides against different viral targets, providing a contextual framework for the potential, yet uninvestigated, antiviral profile of Gitoformate.

| Cardiac Glycoside | Viral Target | Reported Preclinical Findings |

| Digoxin (B3395198) | Human Immunodeficiency Virus (HIV-1) | Suppresses viral gene expression and protein translation. nih.gov |

| Digitoxin (B75463) | Influenza Virus | Exhibits anti-inflammatory effects that may contribute to antiviral activity. nih.gov |

| Various Cardiac Glycosides | Coronaviruses | General antiviral activity reported for the class. nih.gov |

| Various Cardiac Glycosides | Human Cytomegalovirus (HCMV) | Reported to be effective against HCMV. nih.gov |

| Various Cardiac Glycosides | Herpes Simplex Virus (HSV) | Reported to be effective against HSV. nih.gov |

It is crucial to emphasize that the data presented above pertains to the general class of cardiac glycosides and not specifically to Gitoformate. Therefore, dedicated preclinical studies are necessary to determine if Gitoformate exhibits similar antiviral and oncoviral properties and to elucidate its specific mechanisms of action against these targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. mdpi.comnih.gov This technique is instrumental in understanding how a ligand, such as gitoformate, might fit into the binding site of a protein.

Prediction of Ligand-Protein Interactions

Molecular docking simulations can be employed to predict the interactions between gitoformate and various protein targets implicated in disease. For instance, studies have utilized these methods to screen for inhibitors of oncoproteins like the E6 protein of the Human Papillomavirus (HPV) and the Epstein-Barr Nuclear Antigen 1 (EBNA1), both of which are linked to cervical cancer. mdpi.com Similarly, in the context of viral diseases, docking studies have been crucial in investigating the interaction between the SARS-CoV-2 spike protein and host cell receptors like CD147. nih.gov The nicotinic acetylcholine (B1216132) receptor α7 (α7nAChr) is another target of interest for various neurological and inflammatory conditions.

Docking gitoformate into the binding sites of these proteins would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that could stabilize the ligand-protein complex. For example, a hypothetical docking study might predict that the formyl groups of gitoformate form hydrogen bonds with specific amino acid residues in the binding pocket of the HPV E6 protein, while the steroid core engages in hydrophobic interactions.

Computational Determination of Binding Affinities and Optimal Binding Poses

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. Docking algorithms also determine the optimal binding pose of the ligand within the protein's active site, providing a three-dimensional model of the complex. nih.gov

The following table illustrates hypothetical docking results for gitoformate with the specified protein targets. These values are for illustrative purposes and represent the type of data generated in a computational study.

Table 1: Hypothetical Molecular Docking Results for Gitoformate

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| HPV E6 | -8.5 | CYS-51, ARG-102, LEU-50 |

| EBNA1 | -7.9 | TYR-518, ILE-522, LYS-526 |

| SARS-CoV-2 Spike Protein | -9.2 | ARG-403, GLY-502, ASN-481 |

| CD147 | -7.5 | GLY-100, HIS-102, LYS-191 |

| α7nAChr | -8.1 | TRP-149, TYR-93, TYR-195 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecules, simulating their motion over time. nih.govnih.gov This technique can be used to study the behavior of the gitoformate-protein complex in a simulated physiological environment, offering deeper insights than static docking models.

Analysis of Gitoformate Conformational Dynamics at Binding Sites

Once a promising binding pose is identified through molecular docking, MD simulations can be performed to analyze the conformational dynamics of gitoformate within the binding site. nih.gov These simulations can reveal how the ligand's conformation changes over time and how it adapts to the subtle movements of the protein. This analysis helps to understand the flexibility of the ligand and the binding pocket, providing a more realistic representation of the interaction.

Investigation of Receptor-Ligand Complex Stability and Flexibility

MD simulations are crucial for assessing the stability of the predicted receptor-ligand complex. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation time, researchers can determine if the ligand remains stably bound or if the complex is prone to dissociation. These simulations can also highlight regions of the protein that become more or less flexible upon ligand binding, which can be important for understanding the mechanism of action.

The following table presents a hypothetical summary of MD simulation results for a gitoformate-protein complex.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a Gitoformate-Protein Complex

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD of Protein | 1.5 Å | Indicates the stability of the protein backbone. |

| Average RMSD of Gitoformate | 0.8 Å | Shows the ligand remains stable in the binding pocket. |

| Average RMSF of Binding Site Residues | 1.2 Å | Reflects the flexibility of the amino acids interacting with the ligand. |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While a full QSAR study requires a dataset of multiple compounds with varying structures and measured activities, the principles can be considered for understanding the key structural features of gitoformate that may contribute to its biological effects.

A hypothetical QSAR model for a series of gitoformate analogs could identify which molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) are most correlated with binding affinity or inhibitory activity against a particular target. For instance, a model might suggest that increasing the number of hydrogen bond donors at a specific position on the steroid scaffold could enhance its activity against the SARS-CoV-2 spike protein. This information would be invaluable for designing new, more potent derivatives of gitoformate. The development of such models relies on robust statistical methods and large datasets to ensure their predictive power. nih.gov

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive models for the biological activity of compounds like gitoformate relies on the principle of Quantitative Structure-Activity Relationship (QSAR). QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of molecules with their biological activity.

While specific QSAR models exclusively for gitoformate are not extensively documented in publicly available literature, the broader class of cardiac glycosides has been subject to such studies. These studies typically involve a library of related compounds and aim to develop predictive models for their cytotoxic or cardiotonic effects. The models are built using various molecular descriptors, including docking scores, binding free energies, and ADME properties. For instance, a study on 19 cardiac glycosides developed QSAR models with good predictive capabilities, indicated by high correlation coefficients (R²) ranging from 0.65 to 0.98. These models can then be used to predict the activity of new or untested analogues, including derivatives of gitoxin (B194528) like gitoformate.

The process involves calculating a wide array of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods are then employed to identify the descriptors that have the most significant correlation with the observed biological activity and to build a predictive model.

Identification of Molecular Properties Correlating with Observed Activities (e.g., Hydrophobicity Parameters)

The biological activity of cardiac glycosides is intricately linked to their molecular properties. Computational studies help in identifying these key properties. For gitoformate, several molecular descriptors can be calculated to understand its potential activity.

A critical parameter is hydrophobicity, often expressed as the logarithm of the partition coefficient (LogP). The LogP value indicates how a compound distributes itself between an oily (hydrophobic) and an aqueous (hydrophilic) phase. This property is crucial for a drug's ability to cross cell membranes and interact with its target, the Na+/K+-ATPase pump, which is embedded in the cell membrane. The formyl groups in gitoformate influence its polarity and, consequently, its hydrophobicity, which in turn affects its absorption and distribution in the body.

Other important molecular properties include molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These descriptors are fundamental in determining a molecule's size, polarity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets and its pharmacokinetic profile.

Table 1: Calculated Molecular Properties of Gitoformate

| Property | Value |

| Molecular Formula | C46H64O19 |

| Molecular Weight | 921.0 g/mol |

| Consensus LogP | 2.59 |

| Topological Polar Surface Area (TPSA) | 233.39 Ų |

| Number of Hydrogen Bond Acceptors | 19 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 15 |

This data was generated using the SwissADME web tool.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a vital component of modern drug discovery, providing early insights into the pharmacokinetic profile of a compound. medkoo.com These computational methods help in identifying potential liabilities and optimizing the properties of drug candidates. medkoo.com

Computational Assessment of Drug-Likeness and Pharmacokinetic Suitability

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug in humans. This assessment is often based on simple molecular descriptors and rules of thumb, such as Lipinski's Rule of Five. wikipedia.org

According to Lipinski's rules, an orally active drug generally has:

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

A molecular weight under 500 daltons. wikipedia.org

A LogP value not greater than 5. wikipedia.org

Gitoformate, with a molecular weight of 921.0 g/mol and 19 hydrogen bond acceptors, violates two of Lipinski's rules. nih.gov This is not uncommon for natural products and does not necessarily preclude it from being a drug, but it does suggest potential issues with oral bioavailability and permeability. nih.gov

Computational tools can provide more detailed predictions of ADME properties. For gitoformate, in silico models predict low gastrointestinal (GI) absorption and an inability to cross the blood-brain barrier (BBB). The latter is a positive safety feature for a cardiac glycoside, as it minimizes central nervous system side effects. Predictions also suggest that gitoformate is a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption of drugs. Furthermore, it is predicted to inhibit several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, indicating a potential for drug-drug interactions.

Table 2: Predicted ADME Properties and Drug-Likeness of Gitoformate

| Parameter | Prediction |

| Gastrointestinal Absorption | Low |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Lipinski Rule of Five Violations | 2 (MW > 500, H-bond acceptors > 10) |

| Bioavailability Score | 0.11 |

This data was generated using the SwissADME web tool.

The low predicted bioavailability score further supports the challenges associated with the oral administration of gitoformate. These computational assessments provide a valuable framework for understanding the pharmacokinetic suitability of gitoformate and highlight areas for potential chemical modification to improve its drug-like properties.

Analytical Methodologies for Research

Advanced Chromatographic Techniques for Gitoformate Quantification

Chromatographic methods are central to the analysis of gitoformate, providing the high resolving power needed to separate the analyte from related substances and metabolites.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of gitoformate. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and sensitivity. For cardiac glycosides like gitoformate, reversed-phase HPLC is the most common approach. ubc.ca

Method development typically begins with selecting an appropriate stationary phase, most often a C18 column, which provides effective separation for moderately polar compounds like steroid glycosides. The mobile phase composition, a mixture of an aqueous component (like water) and an organic modifier (such as acetonitrile (B52724) or methanol), is carefully adjusted to control the retention and resolution of gitoformate from potential impurities. ubc.ca Detection is commonly performed using a UV detector set at a wavelength around 220 nm, where the α,β-unsaturated lactone ring of the cardenolide structure exhibits strong absorbance. ubc.ca

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.govnih.gov Validation establishes the method's specificity, linearity, range, accuracy, precision, and robustness. researchgate.netnih.gov For instance, a study on the related cardiac glycosides digoxin (B3395198) and digitoxin (B75463) demonstrated that a validated HPLC method could achieve high precision and accuracy for dosage form analysis. ubc.ca A similar approach would be applied to gitoformate to ensure reliable quantification.

Below is an example of typical parameters for an HPLC method developed for gitoformate analysis.

Interactive Data Table: Illustrative HPLC Method Parameters for Gitoformate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for cardiac glycosides. |

| Mobile Phase | Isocratic or Gradient elution with Water and Acetonitrile | Acetonitrile is a common organic modifier; the ratio is optimized for ideal retention time and peak shape. ubc.canih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns ensuring good efficiency. |

| Detection | UV Absorbance at 220 nm | The unsaturated lactone ring in the cardenolide structure absorbs strongly at this wavelength. ubc.ca |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. sigmaaldrich.com |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

While HPLC-UV is excellent for quantification, identifying unknown metabolites or impurities requires a more powerful detector. Coupling HPLC with mass spectrometry (HPLC-MS) provides a superior platform for comprehensive analysis. nih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by MS. fujifilm.com

In metabolic research, HPLC-MS is indispensable for metabolite profiling. After administration, gitoformate is expected to undergo biotransformation, leading to various metabolites. The sample, often from a biological matrix like plasma or urine, is first subjected to HPLC separation. The eluent from the column is then introduced directly into the mass spectrometer. The MS detector can identify metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent drug. mdpi.com This approach allows for the simultaneous detection and tentative identification of both Phase I (e.g., hydrolysis of formyl groups) and Phase II (e.g., glucuronidation) metabolites in complex biological samples. nih.gov

Spectrometric Approaches for Detection and Characterization

Spectrometric techniques are vital for the structural elucidation and sensitive detection of gitoformate.

UV/Visible spectrophotometry is a fundamental, accessible technique for the analysis of gitoformate. nih.gov The principle relies on the absorption of UV light by chromophores within the molecule. For gitoformate, the key chromophore is the butenolide (unsaturated lactone) ring attached to the steroid nucleus, which typically shows a maximum absorbance (λmax) around 215-220 nm.

This technique can be used for several purposes:

Basic Quantification: For pure samples, the concentration of gitoformate in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law, provided a reference standard is available.

Purity Assessment: While not as specific as HPLC, a UV scan can provide a preliminary assessment of purity. The presence of unexpected peaks or shifts in the λmax may indicate impurities.

HPLC Detection: As mentioned, UV/Vis detectors are the most common type used in HPLC systems for the routine quantification of cardiac glycosides. ubc.ca

Titration experiments using UV-Vis spectroscopy can also reveal interactions between the molecule and other substances by observing changes in the absorbance spectrum, such as hyperchromicity (increased absorbance) or shifts in wavelength. nih.govpreprints.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for the definitive identification and structural characterization of gitoformate. fujifilm.com High-resolution mass spectrometry (HRMS) can determine the molecular weight of gitoformate with extremely high accuracy (typically below 5 ppm error), which allows for the unambiguous determination of its elemental formula. nih.govnih.gov

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the ionized gitoformate molecule (the precursor ion) is selected and fragmented. The resulting product ions provide a "fingerprint" that reveals details about the molecule's structure. nih.gov For gitoformate, MS/MS analysis would be expected to show sequential losses of the formyl groups and the digitoxose (B191001) sugar units, helping to confirm the structure of the entire molecule. This level of structural detail is crucial for identifying the parent compound and its metabolites. mdpi.com

Interactive Data Table: Illustrative Mass Spectrometry Data for Gitoformate

| Analysis Type | Expected Information | Example Value (Theoretical) |

|---|---|---|

| HRMS (Positive ESI) | Elemental Formula Confirmation | [M+Na]⁺ at m/z 929.4200 for C₄₆H₆₆O₁₉Na |

| Tandem MS (MS/MS) | Structural Fragmentation | Loss of a formyl group (-CHO) |

| Tandem MS (MS/MS) | Structural Fragmentation | Loss of a digitoxose sugar unit |

| LC-MS/MS | Quantitative Analysis | Monitoring specific precursor-product ion transitions for high selectivity. nih.gov |

Method Validation and Implementation of Quality by Design (QbD) Principles in Analytical Research

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.gov It is a mandatory requirement by regulatory bodies and ensures the reliability of data. The validation process for a gitoformate analytical method would assess parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, following ICH Q2(R1) guidelines. nih.govnih.gov

In modern analytical development, Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes scientific understanding and risk management. nih.gov The goal of analytical QbD is to design a robust method that consistently meets its performance targets.

The process involves:

Defining the Analytical Target Profile (ATP): This defines the requirements for the method, such as the need to accurately quantify gitoformate in the presence of its degradation products.

Risk Assessment: Identifying critical method parameters (CMPs) that could impact the method's performance (critical quality attributes, or CQAs), such as mobile phase pH or column temperature.

Method Optimization: Using Design of Experiments (DoE) to systematically study the effects of CMPs and establish a Method Operable Design Region (MODR), which is the experimental space where the method is known to perform reliably.

This QbD approach ensures the development of a highly robust and reliable analytical method for gitoformate, minimizing issues during routine use.

Interactive Data Table: Key Validation Parameters for a Gitoformate HPLC Assay

| Parameter | Purpose | Typical Acceptance Criterion (ICH Q2) |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only, without interference from impurities or matrix components. | Peak purity analysis; no interfering peaks at the retention time of the analyte. |

| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% of the known amount. |